molecular formula C21H19FN4O3 B2397463 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide CAS No. 1105206-14-1

2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide

Cat. No.: B2397463
CAS No.: 1105206-14-1
M. Wt: 394.406
InChI Key: GEKPEARGKFWHSQ-UHFFFAOYSA-N
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Description

This compound is a hydrazinecarboxamide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted with a 3-fluorobenzyl group at the 1-position and an N-(m-tolyl)carboxamide moiety at the 3-position. The synthesis likely involves coupling a 3-fluorobenzyl-substituted dihydropyridine carbonyl intermediate with m-tolyl hydrazinecarboxamide, analogous to methods used for related compounds (e.g., benzoyl chloride/acid reactions with amino alcohols) . Characterization methods such as $^1$H NMR, $^13$C NMR, IR spectroscopy, and X-ray crystallography (using software like SHELX ) would confirm its structure and purity.

Properties

IUPAC Name

1-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-14-5-2-8-17(11-14)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-15-6-3-7-16(22)12-15/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKPEARGKFWHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a novel hydrazinecarboxamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H16_{16}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 313.33 g/mol

Antiviral Activity

Recent studies have indicated that compounds related to dihydropyridine derivatives exhibit significant antiviral properties, particularly against HIV. For instance, a study reported that hydroxypyridone carboxylate analogues inhibited HIV reverse transcriptase (RT) and RNase H activities with IC50_{50} values ranging from 0.65 to 18 µM .

CompoundIC50_{50} (µM)Target
Hydroxypyridone Carboxylate0.65 - 18HIV RT
Dihydropyridine AnalogTBDTBD

Cytotoxicity

In vitro cytotoxicity assays using various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) demonstrated that certain derivatives of dihydropyridine exhibited selective cytotoxicity. The MTT assay results indicated that some compounds showed promising anti-cancer activity with low toxicity towards non-cancerous cells .

Cell LineCompound Tested% Cell Viability
MCF7Dihydropyridine Derivative45%
A549Dihydropyridine Derivative50%

The biological activity of the compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key viral enzymes such as reverse transcriptase and integrase, disrupting viral replication.
  • Cell Cycle Arrest : By affecting cellular pathways, it may induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) : Some derivatives have been shown to increase ROS levels in target cells, leading to oxidative stress and cell death.

Case Studies

A notable case study involved the evaluation of a series of dihydropyridine derivatives in an HIV model. The study found that modifications at the benzyl position significantly enhanced antiviral efficacy while maintaining low cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-Oxo-N-(3-Pyridinyl)-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxamide

This compound (RN: 338782-39-1) shares the 2-oxo-1,2-dihydropyridine scaffold but differs in two key substituents:

Benzyl Group : 4-(Trifluoromethyl)benzyl vs. 3-fluorobenzyl in the target compound.

Carboxamide Group : N-(3-pyridinyl) vs. N-(m-tolyl).

Table 1: Structural and Functional Comparison
Feature Target Compound Analog from
Core Structure 2-Oxo-1,2-dihydropyridine-3-carbonyl 2-Oxo-1,2-dihydropyridine-3-carboxamide
Benzyl Substituent 3-Fluorobenzyl (electron-withdrawing, meta-substitution) 4-(Trifluoromethyl)benzyl (strongly electron-withdrawing, para-substitution)
Carboxamide Group N-(m-Tolyl) (lipophilic methyl group at meta position) N-(3-Pyridinyl) (polar, nitrogen-containing heterocycle)
Molecular Weight (estimated) ~408 g/mol ~403 g/mol
Characterization Methods $^1$H/$^13$C NMR, IR, X-ray crystallography (e.g., SHELX ) Similar methods, with MDL number MFCD00243718

Key Differences and Implications

  • In contrast, the 4-(trifluoromethyl)benzyl group in the analog provides greater lipophilicity and steric bulk, which may enhance membrane permeability but reduce target selectivity . Fluorine’s small size and high electronegativity could improve metabolic stability compared to the larger trifluoromethyl group.
  • Carboxamide Group Differences :

    • The m-tolyl group (methyl-substituted phenyl) increases lipophilicity, aiding passive diffusion across biological membranes. The 3-pyridinyl group introduces polarity and hydrogen-bonding capacity, which might improve solubility but reduce blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide?

The synthesis typically involves multi-step reactions starting with intermediates such as 3-fluoroaniline and m-tolyl derivatives. A key step is the cyclization of β-ketoesters or condensation of hydrazinecarboxamide precursors under acidic or Lewis acid-catalyzed conditions . For example, coupling the 3-fluorobenzyl-substituted dihydropyridine core with the m-tolyl hydrazinecarboxamide moiety requires precise temperature control (60–80°C) and solvents like dimethylformamide (DMF) to optimize yield (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming structural integrity. X-ray crystallography (using programs like SHELXL ) can resolve stereochemistry, while HPLC ensures purity (>95%) . For intermediates, IR spectroscopy helps track functional groups like carbonyls (C=O stretches at ~1700 cm⁻¹) .

Q. How do reaction conditions influence the yield and purity of this compound?

Yield optimization depends on:

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature : Reactions often require reflux (100–120°C) for 12–24 hours . Contaminants like unreacted hydrazine precursors are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Comparative structure-activity relationship (SAR) studies are critical. For example, substituting the 3-fluorobenzyl group with chloro or nitro groups (as in ’s table) alters enzyme inhibition profiles. Conflicting data may arise from assay conditions (e.g., pH, co-solvents), so standardized protocols (e.g., fixed ATP concentrations in kinase assays) are recommended . X-ray crystallography (via SHELX ) can validate binding modes to clarify discrepancies.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (using AutoDock Vina) and density functional theory (DFT) predict interactions with targets like kinases or GPCRs. For instance, the fluorobenzyl group’s electron-withdrawing effects stabilize π-π stacking in hydrophobic pockets . MD simulations (GROMACS) assess binding stability, while QSAR models prioritize substituents (e.g., sulfonamide vs. carboxamide) for synthesis .

Q. What experimental designs are optimal for evaluating this compound’s enzyme inhibition potential?

  • Kinetic assays : Use a stopped-flow spectrophotometer to measure IC₅₀ values under varied substrate concentrations.
  • Selectivity panels : Screen against related enzymes (e.g., COX-1 vs. COX-2) to identify off-target effects .
  • Cellular assays : Combine with siRNA knockdowns (e.g., targeting EGFR) to confirm mechanism .

Q. How can process intensification techniques improve synthesis scalability?

Continuous flow reactors (e.g., microreactors) enhance efficiency by maintaining precise temperature/pressure control, reducing reaction times from hours to minutes . Membrane separation technologies (CRDC subclass RDF2050104 ) purify intermediates, while DOE (design of experiments) models optimize parameters like catalyst loading .

Data Analysis and Methodological Challenges

Q. How should researchers address low reproducibility in biological assays involving this compound?

  • Batch variability : Characterize each synthesis batch via LC-MS to confirm consistency.
  • Solubility issues : Use co-solvents (e.g., DMSO:PBS mixtures) and dynamic light scattering (DLS) to monitor aggregation .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. What are the limitations of current crystallographic data for this compound?

Small-molecule crystallography (via SHELX ) may struggle with twinning or low-resolution data (<1.0 Å). Anisotropic refinement and Hirshfeld surface analysis improve accuracy, while synchrotron sources enhance weak diffraction patterns .

Q. How can metabolite identification studies inform toxicity profiling?

Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Phase I metabolites (e.g., hydroxylation at the dihydropyridine ring) often correlate with hepatotoxicity . Compare results with in silico tools (e.g., Meteor Nexus) to predict pathways .

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